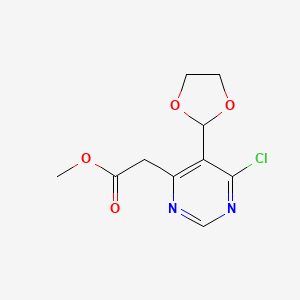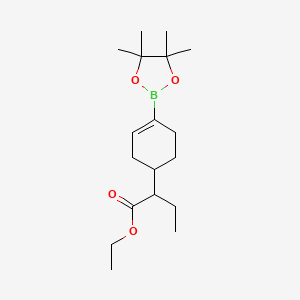
2-(3-Bromophenoxy)-3-chlorobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenoxy)-3-chlorobenzenamine is an organic compound that features both bromine and chlorine atoms attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both bromine and chlorine atoms in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-3-chlorobenzenamine typically involves the reaction of 3-bromophenol with 3-chloroaniline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenoxy)-3-chlorobenzenamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products include substituted phenoxy derivatives.
Oxidation Reactions: The major products include quinones or other oxidized derivatives.
Reduction Reactions: The major products include amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(3-Bromophenoxy)-3-chlorobenzenamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenoxy)-3-chlorobenzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of bromine and chlorine atoms in its structure allows for strong interactions with biological molecules, enhancing its efficacy in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromophenoxy)methyl quinoline
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 2-(3-Bromophenoxy)acetic acid
Uniqueness
2-(3-Bromophenoxy)-3-chlorobenzenamine is unique due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation provides it with distinct chemical properties and reactivity compared to other similar compounds. The combination of these halogens allows for a wider range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H9BrClNO |
|---|---|
Peso molecular |
298.56 g/mol |
Nombre IUPAC |
2-(3-bromophenoxy)-3-chloroaniline |
InChI |
InChI=1S/C12H9BrClNO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 |
Clave InChI |
FIUUABFOTFKXAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)









![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)

